3,5-dimethyl-4-propyl-1H-pyrazole

Description

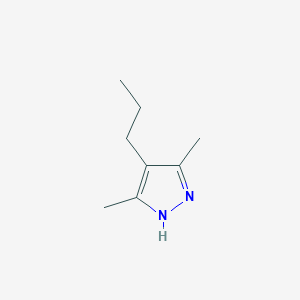

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPLVEKPBMMCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513323 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81328-51-0 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 3,5-dimethyl-4-propyl-1H-pyrazole?

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-dimethyl-4-propyl-1H-pyrazole

Introduction

Pyrazoles are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. They represent a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities.[1][2] Derivatives of the pyrazole core are integral to numerous pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] This guide focuses on a specific, substituted derivative: 3,5-dimethyl-4-propyl-1H-pyrazole . Understanding its fundamental physical and chemical properties is critical for its effective utilization as a synthetic building block or a pharmacologically active agent. This document provides a comprehensive overview of its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity, supported by actionable experimental protocols.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. 3,5-dimethyl-4-propyl-1H-pyrazole is an unsymmetrical molecule featuring a central pyrazole ring substituted with two methyl groups at the C3 and C5 positions and a propyl group at the C4 position. The presence of the N-H proton allows for tautomerism, a key feature influencing its reactivity.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Molecular structure of 3,5-dimethyl-4-propyl-1H-pyrazole.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-dimethyl-4-propyl-1H-pyrazole | [5] |

| CAS Number | 81328-51-0 | [5][6] |

| Molecular Formula | C₈H₁₄N₂ | [5] |

| Molecular Weight | 138.21 g/mol | [5] |

| InChI | InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | [5] |

| InChIKey | CBPLVEKPBMMCPF-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCCC1=C(NN=C1C)C |[5] |

Physical Properties

The physical properties of a compound dictate its behavior in various environments, influencing its solubility, formulation, and bioavailability. While extensive experimental data for this specific derivative is not widely published, we can summarize computed properties and draw comparisons with the well-characterized parent compound, 3,5-dimethylpyrazole.

Table 2: Physical and Computed Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White solid (predicted) | Based on the parent compound, 3,5-dimethylpyrazole. | [7] |

| Melting Point | 107.5 °C | Data for parent compound 3,5-dimethylpyrazole. The propyl group may lower this value. | [7][8] |

| Boiling Point | 218 °C | Data for parent compound 3,5-dimethylpyrazole. | [7][8] |

| XLogP3 | 2.4 | A computed measure of lipophilicity. A value >2 suggests moderate lipophilicity. | [5] |

| Hydrogen Bond Donor Count | 1 | From the N-H group. | |

| Hydrogen Bond Acceptor Count | 1 | The lone pair on the second pyrazole nitrogen. |

| Solubility | Soluble in polar organic solvents | Based on the parent compound's properties. |[7] |

Expert Insight: The XLogP3 value of 2.4 indicates that 3,5-dimethyl-4-propyl-1H-pyrazole is significantly more lipophilic than its parent, 3,5-dimethylpyrazole (XLogP3 ≈ 1.0).[8] This increased lipophilicity, conferred by the propyl group, is a critical consideration in drug development, as it can enhance membrane permeability but may also decrease aqueous solubility.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the expected and reported spectral data for 3,5-dimethyl-4-propyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Based on the structure, the following proton signals are predicted (in CDCl₃):

-

~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can vary significantly with concentration and solvent.

-

~2.3-2.5 ppm (triplet, 2H): Methylene protons (-CH₂-) of the propyl group adjacent to the pyrazole ring.

-

~2.2 ppm (singlet, 6H): Protons of the two equivalent methyl groups at C3 and C5.

-

~1.5-1.7 ppm (sextet, 2H): Central methylene protons (-CH₂-) of the propyl group.

-

~0.9-1.0 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the propyl group.

-

-

¹³C NMR (Carbon NMR): Spectral data for 3,5-dimethyl-4-propyl-1H-pyrazole has been reported.[5] The expected chemical shifts are:

-

~145 ppm: C3 and C5 carbons.

-

~115 ppm: C4 carbon.

-

~25 ppm: Propyl -CH₂- attached to the ring.

-

~23 ppm: Propyl central -CH₂-.

-

~14 ppm: Propyl terminal -CH₃.

-

~11 ppm: C3 and C5 methyl carbons.

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 138.21 . Key fragmentation patterns would likely involve the loss of the propyl chain or methyl groups.

Chemical Properties and Reactivity

The chemical behavior of 3,5-dimethyl-4-propyl-1H-pyrazole is governed by the aromatic pyrazole ring and its substituents.

-

Aromaticity and Tautomerism: The pyrazole ring is an electron-rich aromatic system. The N-H proton can reside on either nitrogen atom, leading to annular tautomerism. However, in this symmetrically substituted compound, the two tautomers are identical.

-

Acidity and Basicity: The N-H proton is weakly acidic and can be removed by a strong base to form a pyrazolate anion. The sp²-hybridized nitrogen atom is weakly basic and can be protonated by strong acids.

-

Reactivity of the Pyrazole Ring:

-

N-Substitution: The N1 position is the primary site for reactions like alkylation and acylation.[1] Deprotonation with a base followed by reaction with an electrophile (e.g., an alkyl halide) is a common strategy to introduce functionality at this position.

-

Electrophilic Substitution: The C4 position is typically the most reactive site for electrophilic aromatic substitution in pyrazoles. However, in this molecule, the C4 position is already occupied by the propyl group, rendering it unreactive towards further electrophilic substitution.

-

Oxidation and Reduction: The pyrazole ring is generally stable to oxidation. The alkyl substituents can be oxidized under harsh conditions. Reduction of the ring is difficult due to its aromaticity.[3]

-

dot graph "Reactivity" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Caption: General workflow for N-alkylation of the pyrazole ring.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols provide practical guidance for the synthesis and analysis of 3,5-dimethyl-4-propyl-1H-pyrazole.

Synthesis via Knorr-Type Condensation

This protocol describes the synthesis from 3-propylpentane-2,4-dione and hydrazine hydrate, a classic and reliable method for constructing the pyrazole ring.[7]

Objective: To synthesize 3,5-dimethyl-4-propyl-1H-pyrazole.

Materials:

-

3-Propylpentane-2,4-dione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator, round-bottom flask, condenser, magnetic stirrer.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-propylpentane-2,4-dione (1.0 eq) and ethanol (30 mL).

-

Addition of Hydrazine: Begin stirring the solution. Slowly add hydrazine hydrate (1.1 eq) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (~80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 3,5-dimethyl-4-propyl-1H-pyrazole.

dot graph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Step-by-step workflow for the synthesis of the title compound.

Protocol for NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

3,5-dimethyl-4-propyl-1H-pyrazole is a valuable heterocyclic compound with distinct physical and chemical properties. Its structure, characterized by a substituted aromatic pyrazole core, provides a platform for further chemical modification, particularly at the N1 position. Its moderate lipophilicity suggests potential applications in medicinal chemistry where membrane permeability is desired. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their scientific endeavors.

References

- EvitaChem. Buy 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100).

- PubChem. 3,5-Dimethyl-4-propyl-1H-pyrazole | C8H14N2 | CID 12933275.

- The Royal Society of Chemistry. Supplementary Information.

- Chemsrc. 3,5-dimethyl-4-propyl-1H-pyrazole(SALTDATA: FREE).

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- The Good Scents Company. 3,5-dimethyl pyrazole, 67-51-6.

- SVAK Life Sciences. 3,5-Dimethyl-1H-Pyrazole-4-Propanol | Cas no:1779428-05-5.

- Wikipedia. 3,5-Dimethylpyrazole.

- PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.

- ChemicalBook. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum.

- Benchchem. (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole.

- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.

- Google Patents. Method for preparing 3.5-dimethylpyrazole.

- Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE).

- Sigma-Aldrich. 3,5-Dimethylpyrazole 99 67-51-6.

- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 3. Buy 3,5-dimethyl-1-propyl-1H-pyrazole (EVT-1605100) | 1124-02-3 [evitachem.com]

- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-propyl-1H-pyrazole | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:81328-51-0 | 3,5-dimethyl-4-propyl-1H-pyrazole(SALTDATA: FREE) | Chemsrc [chemsrc.com]

- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 8. 3,5-dimethyl pyrazole, 67-51-6 [thegoodscentscompany.com]

3,5-dimethyl-4-propyl-1H-pyrazole CAS number and molecular formula.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-4-propyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document elucidates its chemical identity, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the classical Knorr pyrazole synthesis is presented, along with a discussion of the underlying reaction mechanism. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. The potential pharmacological relevance and applications in drug discovery are explored, drawing upon the extensive bioactivity profile of the pyrazole scaffold. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Molecular Structure

Chemical Name: 3,5-dimethyl-4-propyl-1H-pyrazole[1] CAS Number: 81328-51-0[1] Molecular Formula: C₈H₁₄N₂[1] Molecular Weight: 138.21 g/mol [1] IUPAC Name: 3,5-dimethyl-4-propyl-1H-pyrazole[1]

The molecular structure of 3,5-dimethyl-4-propyl-1H-pyrazole consists of a five-membered aromatic heterocycle, the pyrazole ring, which is characterized by two adjacent nitrogen atoms. This core is substituted with two methyl groups at positions 3 and 5, and a propyl group at position 4. The presence of the N-H proton allows for tautomerism, a common feature of N-unsubstituted pyrazoles.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| CAS Number | 81328-51-0 | [1] |

| IUPAC Name | 3,5-dimethyl-4-propyl-1H-pyrazole | [1] |

Synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole

The synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole can be efficiently achieved through the well-established Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, the logical precursors are 3-propyl-2,4-pentanedione and hydrazine.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

Caption: Synthetic pathway for 3,5-dimethyl-4-propyl-1H-pyrazole.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-alkyl-3,5-dimethyl-1H-pyrazoles and has been adapted for the synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole.

Materials:

-

3-propyl-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-propyl-2,4-pentanedione (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3,5-dimethyl-4-propyl-1H-pyrazole.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the two methyl groups, and the propyl group.

-

N-H proton: A broad singlet in the region of 10-12 ppm.

-

Methyl protons (C3-CH₃ and C5-CH₃): A sharp singlet around 2.2 ppm, integrating to 6 protons.

-

Propyl group protons:

-

-CH₂- (alpha to pyrazole ring): A triplet around 2.4 ppm.

-

-CH₂- (beta to pyrazole ring): A sextet around 1.5 ppm.

-

-CH₃ (gamma to pyrazole ring): A triplet around 0.9 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

C3 and C5 (pyrazole ring): Signals around 140 ppm.

-

C4 (pyrazole ring): A signal around 115 ppm.

-

Methyl carbons (C3-CH₃ and C5-CH₃): A signal around 11 ppm.

-

Propyl group carbons:

-

-CH₂- (alpha): Around 25 ppm.

-

-CH₂- (beta): Around 23 ppm.

-

-CH₃ (gamma): Around 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H stretch (aliphatic): Sharp peaks in the region of 2850-3000 cm⁻¹.

-

C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1600 cm⁻¹.

-

C-N stretch: A band around 1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of methyl and propyl groups.

Applications in Drug Development

The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[8][9] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[8][9][10][11]

The introduction of a propyl group at the 4-position of the 3,5-dimethylpyrazole core can significantly influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity due to the propyl group may enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Given the established biological activities of pyrazole derivatives, 3,5-dimethyl-4-propyl-1H-pyrazole represents a valuable lead compound for the development of novel therapeutics in areas such as:

-

Oncology: Many pyrazole-containing compounds have shown potent anticancer activity.[12]

-

Inflammation and Pain: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Pyrazole derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[10][11]

Further investigation into the specific biological targets and mechanisms of action of 3,5-dimethyl-4-propyl-1H-pyrazole is warranted to fully explore its therapeutic potential.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

Conclusion

3,5-dimethyl-4-propyl-1H-pyrazole is a readily accessible heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis is straightforward, and its chemical structure is amenable to further modification to optimize its biological activity. This technical guide provides a solid foundation for researchers and scientists working with this promising molecule, outlining its key chemical properties, a reliable synthetic protocol, and its potential therapeutic relevance. Further studies are encouraged to fully elucidate its pharmacological profile and unlock its potential as a novel therapeutic agent.

References

-

PubChem. 3,5-Dimethyl-4-propyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]

-

Chemsrc. 3,5-dimethyl-4-propyl-1H-pyrazole. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

-

PubChem. 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2-17. [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]

-

Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

-

Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 143-151. [Link]

-

SpectraBase. Propyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonate. [Link]

-

NIST. 3,5-Dimethylpyrazole. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Der Pharma Chemica. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. [Link]

-

ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Naturalista Campano. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

El-Sayed, M. A. A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(4), 1053. [Link]

-

NIST. 1H-Pyrazole, 3,5-dimethyl-. National Institute of Standards and Technology. [Link]

-

ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]

Sources

- 1. 3,5-Dimethyl-4-propyl-1H-pyrazole | C8H14N2 | CID 12933275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Dimethylpyrazole(67-51-6) 13C NMR [m.chemicalbook.com]

- 4. 3,5-Dimethylpyrazole(67-51-6) IR Spectrum [m.chemicalbook.com]

- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 6. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Pyrazole, 3,4-dimethyl- [webbook.nist.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-dimethyl-4-propyl-1H-pyrazole: Unveiling its Unique Position Among Pyrazole Derivatives

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry and materials science, valued for its synthetic versatility and wide-ranging biological activities.[1] This technical guide provides a comprehensive analysis of a specific, yet under-explored derivative, 3,5-dimethyl-4-propyl-1H-pyrazole. We will delve into its core characteristics, contrasting them with other notable pyrazole derivatives to highlight the key structural nuances that govern their physicochemical properties and biological potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, practical synthetic protocols, and a comparative analysis to inform future research and development endeavors.

Introduction: The Pyrazole Scaffold - A Privileged Structure

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts a unique combination of chemical properties.[1] This arrangement allows for a high degree of aromaticity, stability, and the capacity for diverse substitution patterns at the nitrogen and carbon atoms of the ring. Consequently, pyrazole derivatives have been successfully developed as therapeutic agents across a multitude of disease areas, including oncology, inflammation, and infectious diseases.[1][2] The biological and chemical nature of a pyrazole derivative is profoundly influenced by the type and position of its substituents. This guide will focus on elucidating these structure-property relationships by centering on 3,5-dimethyl-4-propyl-1H-pyrazole as a model compound.

Profiling 3,5-dimethyl-4-propyl-1H-pyrazole

Physicochemical Characteristics

3,5-dimethyl-4-propyl-1H-pyrazole is a simple, yet structurally distinct, member of the pyrazole family. Its core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | PubChem CID: 12933275 |

| Molecular Weight | 138.21 g/mol | PubChem CID: 12933275 |

| IUPAC Name | 3,5-dimethyl-4-propyl-1H-pyrazole | PubChem CID: 12933275 |

| CAS Number | 81328-51-0 | PubChem CID: 12933275 |

The presence of the propyl group at the C4 position and methyl groups at the C3 and C5 positions significantly influences its lipophilicity and steric profile compared to the unsubstituted pyrazole core. This alkyl substitution pattern is a key differentiator from many of the more extensively studied aryl-substituted pyrazoles.

Synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole

The synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole can be logically approached through a modification of the classical Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

The key to synthesizing the target molecule lies in the preparation of the appropriate β-dicarbonyl precursor, 3-propyl-2,4-pentanedione.

Sources

The Versatile Scaffold: Unlocking the Therapeutic Potential of 3,5-Dimethyl-1H-Pyrazole

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The 3,5-dimethyl-1H-pyrazole core, a seemingly simple five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the significant biological activities associated with this scaffold, offering insights into its mechanism of action, structure-activity relationships, and the experimental methodologies crucial for its evaluation. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities. The 3,5-dimethyl-1H-pyrazole scaffold has demonstrated considerable promise in this arena, with derivatives exhibiting potent activity against a range of bacterial and fungal strains.[4][5]

Mechanism of Action

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. One of the key mechanisms involves the inhibition of crucial enzymes necessary for microbial survival. For instance, some pyrazole derivatives have been shown to target glucosamine-6-phosphate synthase, an enzyme vital for the biosynthesis of the bacterial cell wall.[6] The disruption of this pathway leads to compromised cell wall integrity and ultimately, cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 3,5-dimethyl-1H-pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and its N1-substituent.

-

Substitution at N1-position: The introduction of various aryl or heterocyclic moieties at the N1-position has been a common strategy to enhance antimicrobial activity. For example, the presence of a carbothiohydrazide group at this position has been shown to yield compounds with significant antibacterial and antifungal properties.[4]

-

Substitution at C4-position: The C4 position of the pyrazole ring offers another avenue for structural modification. The incorporation of bulky aromatic groups at this position can influence the compound's interaction with the target enzyme's active site.

-

Hybrid Molecules: The synthesis of hybrid molecules, where the 3,5-dimethyl-1H-pyrazole scaffold is coupled with other known antimicrobial pharmacophores like thiazolidinone or triazole, has led to synergistic effects and broader-spectrum activity.[7]

Experimental Protocols

The evaluation of antimicrobial activity of novel 3,5-dimethyl-1H-pyrazole derivatives typically involves the following key experiments:

1. Minimum Inhibitory Concentration (MIC) Determination: This is a fundamental assay to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Protocol: Broth Microdilution Method

-

Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[8]

-

2. Well Diffusion Assay: This method provides a qualitative assessment of the antimicrobial activity.

-

Protocol:

-

Prepare agar plates seeded with the test microorganism.

-

Create wells of a specific diameter in the agar.

-

Add a defined volume of the test compound solution to each well.

-

Incubate the plates under suitable conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.[6]

-

Table 1: Representative Antimicrobial Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [8] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [8] |

| Compound 2 | Aspergillus niger | 1 | [8] |

| Compound 5b | Bacillus subtilis | 2.6 | [9] |

| Compound 5b | Bacillus cereus | 1.2 | [9] |

| Hydrazone 21a | Gram-positive bacteria | 62.5-125 | [4] |

| Hydrazone 21a | Fungi | 2.9-7.8 | [4] |

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 3,5-dimethyl-1H-pyrazole scaffold has been extensively investigated for its anti-inflammatory potential, with some derivatives showing promising results in preclinical models.[2][10]

Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are often linked to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. The well-known NSAID, celecoxib, features a pyrazole core and is a selective COX-2 inhibitor. Furthermore, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which play a central role in the inflammatory cascade.[11]

Structure-Activity Relationship (SAR) Insights

-

N1-Substitution: The nature of the substituent at the N1-position is critical for anti-inflammatory activity. Aryl groups with specific substitution patterns can enhance COX-2 selectivity.

-

C4-Substitution: Modifications at the C4 position can influence the molecule's interaction with the active site of target enzymes.

-

Di-substitution at C3 and C5: The presence of methyl groups at both C3 and C5 positions appears to be a favorable feature for anti-inflammatory activity in many reported compounds.

Experimental Protocols

1. In Vivo Carrageenan-Induced Paw Edema Model: This is a classic and widely used model to assess acute anti-inflammatory activity.

-

Protocol:

-

Acclimatize rodents (typically rats or mice) to the experimental conditions.

-

Administer the test compound or vehicle control orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan (a phlogistic agent) into the paw of the animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[11]

-

2. Cytokine Production Assays: These in vitro assays measure the effect of the compounds on the production of pro-inflammatory cytokines.

-

Protocol (LPS-stimulated macrophages):

-

Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Pre-treat the cells with different concentrations of the test compound for a specific duration.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines.

-

After incubation, collect the cell supernatant.

-

Quantify the levels of TNF-α and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

-

Table 2: Representative Anti-inflammatory Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound ID | Assay | Result | Reference |

| Compound 4 | Carrageenan-induced paw edema | 82.1% inhibition at 10 mg/kg | [8] |

| Compounds 1, 2, 12 | Carrageenan-induced paw edema | 20-49% inhibition | [11] |

| Compounds 1, 2, 12 | TNF-α and IL-1β suppression | Significant suppression | [11] |

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The quest for more effective and less toxic anticancer agents is a continuous endeavor. The 3,5-dimethyl-1H-pyrazole scaffold has emerged as a valuable pharmacophore in the design of novel anticancer compounds, with derivatives demonstrating cytotoxicity against various cancer cell lines.[7][12][13]

Mechanism of Action

The anticancer mechanisms of 3,5-dimethyl-1H-pyrazole derivatives are diverse and often involve the targeting of multiple cellular pathways. Some of the reported mechanisms include:

-

Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. Pyrazole derivatives have been shown to induce apoptosis in cancer cells, a desirable trait for an anticancer agent.[12][14]

-

Enzyme Inhibition: Certain pyrazole derivatives can inhibit enzymes that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[15]

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR) Insights

-

Aroyl Groups at N1: The introduction of aroyl groups at the N1-position has been shown to be a successful strategy for developing potent anticancer agents.[14]

-

Hybrid Structures: Combining the pyrazole core with other anticancer moieties has led to the development of compounds with enhanced cytotoxic activity.[7]

-

Substituents on Aryl Rings: The nature and position of substituents on any aryl rings attached to the pyrazole scaffold can significantly impact the anticancer potency and selectivity.

Experimental Protocols

1. In Vitro Cytotoxicity Assays (MTT Assay): This is a colorimetric assay that measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[12][14]

-

2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to determine if the compound induces apoptosis.

-

Protocol:

-

Treat cancer cells with the test compound.

-

Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Table 3: Representative Anticancer Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound D | HCT116 | 31.12 | [12] |

| Compound D | MCF-7 | 22.69 | [12] |

| Compound 9 | K-562 | 4 | [14] |

| Derivative XIII | HePG2 | 6.57 | [15] |

| Derivative XIII | HCT-116 | 9.54 | [15] |

| Derivative XIII | MCF-7 | 7.97 | [15] |

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. The 3,5-dimethyl-1H-pyrazole scaffold has been explored for its potential in developing novel anticonvulsant drugs.[16][17]

Mechanism of Action

The precise anticonvulsant mechanisms of pyrazole derivatives are still under investigation, but they are thought to involve the modulation of neuronal excitability. Potential mechanisms include interacting with ion channels (such as sodium or calcium channels) to reduce excessive neuronal firing or enhancing the activity of inhibitory neurotransmitter systems, such as the GABAergic system. Some studies also suggest a role in reducing oxidative stress and inflammation in the brain, which can contribute to seizure activity.[17]

Structure-Activity Relationship (SAR) Insights

-

Amide and Imine Derivatives: The synthesis of amide and imine derivatives from 4-amino-3,5-dimethylpyrazole has yielded compounds with anticonvulsant properties.[18]

-

Substitution on Benzoyl Groups: For benzoyl derivatives, the substitution pattern on the benzoyl ring can significantly influence the anticonvulsant activity.[18]

Experimental Protocols

1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that are effective against generalized tonic-clonic seizures.

-

Protocol:

-

Administer the test compound to mice.

-

After a specific pre-treatment time, deliver a brief electrical stimulus through corneal or auricular electrodes to induce a seizure.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the hindlimb tonic extensor component.[18][19]

-

2. Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen for compounds effective against absence seizures and myoclonic seizures.

-

Protocol:

-

Administer the test compound to mice.

-

After a pre-treatment period, inject a subcutaneous or intraperitoneal dose of pentylenetetrazole (PTZ), a GABA receptor antagonist.

-

Observe the animals for the onset and severity of seizures (e.g., clonic seizures).

-

The ability of the compound to prevent or delay the onset of seizures is recorded.[18][19]

-

Table 4: Representative Anticonvulsant Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

| Compound ID | Animal Model | Activity | Reference |

| Compound 2 | PTZ test | Decreased seizure severity and mortality | [18] |

| Compound 3 | PTZ test | Decreased seizure severity and mortality | [18] |

| Compound 7h | MES and PTZ tests | Significant anticonvulsive activity | [17] |

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Synthesis of the 3,5-Dimethyl-1H-Pyrazole Scaffold

The synthetic accessibility of the 3,5-dimethyl-1H-pyrazole scaffold is a key reason for its widespread use in drug discovery. The most common and straightforward method for its synthesis is the Knorr pyrazole synthesis.

General Synthetic Protocol: Knorr Pyrazole Synthesis

This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,5-dimethyl-1H-pyrazole, the starting materials are acetylacetone (2,4-pentanedione) and hydrazine hydrate.[13][20]

-

Reaction Setup: In a round-bottom flask, dissolve acetylacetone in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the solution of acetylacetone, often at a controlled temperature (e.g., room temperature or with cooling).

-

Reaction: The reaction is typically stirred for a period ranging from a few hours to overnight.

-

Work-up and Purification: The product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography to yield pure 3,5-dimethyl-1H-pyrazole.[21]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Knorr Synthesis of 3,5-Dimethyl-1H-pyrazole.

Caption: Workflow for Biological Evaluation of Derivatives.

Conclusion

The 3,5-dimethyl-1H-pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility and proven track record in yielding compounds with a wide range of biological activities make it a highly attractive starting point for the development of new therapeutic agents. This guide has provided a technical framework for understanding and exploring the potential of this privileged core. By leveraging the insights into its synthesis, biological activities, and evaluation methodologies, researchers and drug development professionals can continue to unlock the full therapeutic potential of the 3,5-dimethyl-1H-pyrazole scaffold in the ongoing quest for novel and effective medicines.

References

-

ResearchGate. (n.d.). Anticonvulsant effect of compounds 7 (a–h). Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives | Request PDF. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole | Request PDF. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus.... Retrieved January 17, 2026, from [Link]

-

Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved January 17, 2026, from [Link]

-

ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved January 17, 2026, from [Link]

-

ScienceDirect. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Retrieved January 17, 2026, from [Link]

-

TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 17, 2026, from [Link]

-

IJNRD. (n.d.). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved January 17, 2026, from [Link]

-

Allied Academies. (n.d.). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Retrieved January 17, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. researchgate.net [researchgate.net]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Whitepaper: Unlocking the Therapeutic Promise of Novel Pyrazole Compounds: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and metabolic stability have anchored the development of numerous blockbuster drugs, from the anti-inflammatory celecoxib to targeted cancer therapies like ibrutinib.[2][3] This guide provides drug development professionals with an in-depth technical framework for navigating the discovery pipeline for novel pyrazole-based therapeutics. We will dissect the critical stages, from rational library design and synthesis to robust preclinical validation. By integrating field-proven experimental protocols, explaining the causal logic behind strategic decisions, and providing illustrative case studies, this document serves as a comprehensive resource for harnessing the full therapeutic potential of this essential chemical motif.

The Foundation: Strategic Design and Synthesis of Pyrazole Libraries

The success of any drug discovery campaign begins with the quality and diversity of the chemical matter being screened. For pyrazole-based projects, the goal is not merely to synthesize pyrazoles, but to create a library of compounds with strategically diversified substituents at key positions (typically R1, R3, R4, and R5) to explore a wide chemical space and facilitate future Structure-Activity Relationship (SAR) studies.

Causality in Synthetic Strategy: The Knorr Synthesis and Its Variants

The most prevalent and versatile method for constructing the pyrazole core is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[4][5] This approach, a variant of the classic Knorr pyrazole synthesis, is favored for its reliability, broad substrate scope, and the relative accessibility of starting materials.

The "Why": Choosing this synthetic route provides direct control over the substituents at the 1, 3, and 5 positions of the pyrazole ring, which are frequently critical for target engagement and defining the molecule's pharmacological properties. For instance, the nature of the substituent at the 1-position often dictates selectivity and pharmacokinetic behavior.

General Synthetic Workflow

The diagram below illustrates a generalized, yet powerful, workflow for generating a diverse library of 1,3,5-substituted pyrazoles, a common pattern in many therapeutic agents.

Caption: Generalized workflow for the synthesis of a 1,3,5-substituted pyrazole library.

From Library to "Hit": Target-Driven Screening

Once a diverse library is established, the next phase is to identify initial "hits"—compounds that exhibit activity against a specific biological target in a primary assay. The choice of assay is fundamentally linked to the target class (e.g., enzyme, receptor, ion channel) and the therapeutic hypothesis.

Rationale for Kinase Inhibition as a Primary Target

Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology, and their dysregulation is a hallmark of many diseases.[6] Pyrazole scaffolds are exceptionally well-suited to fit into the ATP-binding pocket of many kinases, making kinase inhibition a frequent objective of pyrazole-based drug discovery programs.[7]

High-Throughput Screening (HTS) Workflow

The objective of HTS is to rapidly test thousands of compounds at a single concentration to identify a manageable number of hits for further investigation. A self-validating HTS workflow incorporates positive and negative controls on every plate to ensure data integrity.

Caption: High-Throughput Screening (HTS) workflow for identifying pyrazole-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, HTS-compatible method for measuring kinase activity by quantifying the amount of ADP produced.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, a detection reagent is added to terminate the kinase reaction and simultaneously deplete the remaining ATP. A second detection reagent then converts the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce a light signal directly proportional to the initial kinase activity.

Materials:

-

Kinase of interest (e.g., PI3K, VEGFR-2)

-

Kinase substrate peptide

-

ATP solution

-

Test Compounds (dissolved in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Methodology:

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).

-

Assay Plating: In a 384-well plate, add 25 nL of each compound dilution or control (DMSO for 100% activity, known inhibitor for 0% activity) to the appropriate wells.

-

Kinase Addition: Add 5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

-

Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.

The Iterative Cycle: Lead Optimization and SAR

A "hit" is not a drug. The process of converting a hit into a "lead" and then into a "drug candidate" is known as lead optimization. This phase is an iterative cycle of chemical synthesis and biological testing designed to improve potency, selectivity against other kinases, and drug-like properties (e.g., solubility, metabolic stability).

The Logic of Structure-Activity Relationship (SAR)

SAR is the cornerstone of medicinal chemistry. It involves making systematic chemical modifications to a hit compound and observing the resulting change in biological activity.[8] This process allows scientists to build a model of which chemical features are essential for activity. For pyrazole-based cannabinoid receptor (CB1) antagonists, for example, studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were all critical for potent and selective activity.[9][10][11]

SAR Decision-Making Workflow

The lead optimization process is a hypothesis-driven cycle. An initial hit provides the starting point, and each new data point informs the design of the next set of compounds.

Caption: A streamlined workflow for the preclinical characterization of a lead compound.

Case Studies: Pyrazole Drugs in the Clinic

Examining approved drugs and clinical candidates provides invaluable, field-proven insights into the application of these principles.

Case Study: Celecoxib (Celebrex) – A Paradigm of Selectivity

Celecoxib is a diaryl-substituted pyrazole and a non-steroidal anti-inflammatory drug (NSAID). [12]Its success stems from its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. [13][14][15] Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. [12][13]While COX-1 is constitutively expressed and has protective functions (e.g., in the stomach lining), COX-2 is induced at sites of inflammation. [14][15]Celecoxib's sulfonamide side chain binds to a hydrophilic pocket present in COX-2 but not COX-1, conferring its selectivity. [13][14]By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [15]

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

Case Study: Rimonabant – A Cautionary Tale of Off-Target Effects

Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity. [16][17]The rationale was sound: the endocannabinoid system is involved in regulating appetite, and blocking CB1 receptors reduces food intake. [18] Mechanism and Withdrawal: Rimonabant is an inverse agonist of the CB1 receptor, effectively blocking its activation by endocannabinoids. [19][20]While effective for weight loss, the drug was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety. [17][18][19][20]This outcome underscores a critical lesson in drug development: CB1 receptors are widely expressed in the central nervous system and are involved in mood regulation. The on-target, mechanism-based side effects were too severe for the drug's therapeutic benefit. This case highlights the absolute necessity of comprehensive safety profiling and understanding the full physiological role of a drug's target.

Conclusion and Future Outlook

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its synthetic tractability allows for the creation of vast, diverse libraries, while its structural properties make it suitable for interacting with a wide range of biological targets, from enzymes to G-protein coupled receptors.

The journey from a novel pyrazole compound to a clinically approved drug is a complex, multi-stage process demanding scientific rigor, strategic foresight, and an iterative, data-driven approach. By understanding the causality behind experimental choices, employing self-validating and robust protocols, and learning from both the successes and failures of past programs, researchers can more effectively unlock the immense therapeutic potential held within this privileged chemical structure. Future efforts will likely focus on developing pyrazoles with even greater selectivity and exploring novel therapeutic areas where this versatile scaffold can address unmet medical needs.

References

-

News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

-

Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Tariq, T., & Panah, E. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

Wikipedia. (2024). Celecoxib. Retrieved from [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

Siatra-Papastaikoudi, T., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(23), 8213. Retrieved from [Link]

-

Lal, K. (2022). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online, 21(1), 5451-5458. Retrieved from [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

Kaur, H., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]

-

Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Meyer, D., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 24(6), 969-982. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

DrugInfo. (2023). Rimonabant: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Rimonabant used for?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors. Expert Opinion on Investigational Drugs, 15(3), 307–315. Retrieved from [Link]

-

Bardaweel, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4840. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (2024). Rimonabant. Retrieved from [Link]

-

Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1686. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

Ferfra, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. Retrieved from [Link]

-

O'Dwyer, P. J., et al. (1988). Pyrazole: preclinical reassessment. Investigational New Drugs, 6(4), 305-310. Retrieved from [Link]

-

Signal Transduction and Targeted Therapy. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

ResearchGate. (2024). Various methods for the synthesis of pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

-

Kamal, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(3), 1395. Retrieved from [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Tekmal, R. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1991-1995. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved from [Link]

Sources

- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Rimonabant : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 17. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is Rimonabant used for? [synapse.patsnap.com]

- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 20. Rimonabant - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Initial Synthesis Routes for 3,5-dimethyl-4-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary and most efficient synthetic pathways to obtain 3,5-dimethyl-4-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the C-alkylation of a β-dicarbonyl compound and the subsequent cyclization via the Knorr pyrazole synthesis. This document furnishes detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful and reproducible synthesis of the target molecule.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. 3,5-dimethyl-4-propyl-1H-pyrazole presents a valuable scaffold for further functionalization and exploration in drug discovery programs. This guide focuses on establishing a robust and reliable synthetic route to this key intermediate.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole is most logically approached through the well-established Knorr pyrazole synthesis. This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] Our retrosynthetic analysis, therefore, disconnects the pyrazole ring at the N-N and C-N bonds, identifying two key precursors: hydrazine and 3-propyl-2,4-pentanedione.

The synthesis is thus a two-stage process:

-

Stage 1: Synthesis of the 1,3-Dicarbonyl Precursor: C-alkylation of acetylacetone (2,4-pentanedione) to introduce the propyl group at the C3 position, yielding 3-propyl-2,4-pentanedione.

-

Stage 2: Knorr Pyrazole Synthesis: Cyclocondensation of the synthesized 3-propyl-2,4-pentanedione with hydrazine to form the target pyrazole ring.

Caption: Retrosynthetic approach for 3,5-dimethyl-4-propyl-1H-pyrazole.

Stage 1: Synthesis of 3-Propyl-2,4-pentanedione

The introduction of the propyl group at the central carbon of acetylacetone is a critical first step. This is typically achieved through a C-alkylation reaction. The methylene protons at the C3 position of acetylacetone are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a propyl halide.

Mechanistic Considerations

The alkylation of acetylacetone can be complicated by O-alkylation, where the enolate attacks through the oxygen atom. To favor the desired C-alkylation, the choice of base and solvent is crucial. The use of a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is a common and effective strategy.[3][4]

Caption: Mechanism of C-alkylation of acetylacetone.

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is adapted from a well-established procedure for the alkylation of acetylacetone.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetylacetone (2,4-pentanedione) | 100.12 | 50.0 g | 0.50 |

| Anhydrous Potassium Carbonate | 138.21 | 83.0 g | 0.60 |